3-(2,5-Dimethoxyphenyl)-3-oxopropanal

Description

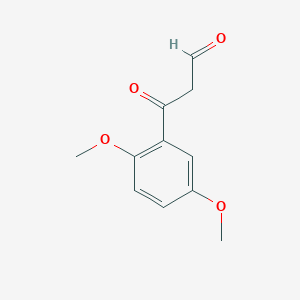

3-(2,5-Dimethoxyphenyl)-3-oxopropanal is an aromatic ketone-aldehyde hybrid compound characterized by a phenyl ring substituted with two methoxy groups at the 2- and 5-positions, a ketone group at the 3-position, and a propanal chain. The dimethoxy substituents confer electron-donating properties, while the carbonyl groups (ketone and aldehyde) contribute to its reactivity in nucleophilic additions and condensations.

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(2,5-dimethoxyphenyl)-3-oxopropanal |

InChI |

InChI=1S/C11H12O4/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

FHFZBORGXRBTDG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-3-oxopropanal typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate reagent to introduce the propanal group. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,5-dimethoxybenzaldehyde reacts with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-3-oxopropanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: 3-(2,5-Dimethoxyphenyl)propanoic acid

Reduction: 3-(2,5-Dimethoxyphenyl)propanol

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-3-oxopropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-3-oxopropanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby modulating their activity . The pathways involved may include oxidative stress responses, signal transduction pathways, and metabolic processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The dimethoxy groups in this compound enhance electron density at the phenyl ring, increasing its susceptibility to electrophilic substitution compared to the electron-withdrawing 3,5-difluoro groups in the ethyl ester derivative .

- The aldehyde group in the target compound is more reactive toward nucleophiles than the ester group in the fluorinated analog, which requires hydrolysis for activation.

Reactivity: The aldehyde-ketone system in this compound facilitates aldol condensation, a pathway less accessible in the ethyl ester derivative due to steric hindrance from the dimethyl and ester groups .

Stability and Applications :

- The fluorinated ester () exhibits enhanced metabolic stability due to fluorine’s inductive effects, making it more suitable for pharmaceutical applications than the aldehyde-containing compound, which may degrade under oxidative conditions.

- The thioxo-pyrimidine derivative () highlights the utility of dimethoxyphenyl groups in constructing bioactive scaffolds, though the target compound’s aldehyde group may limit its direct use in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.